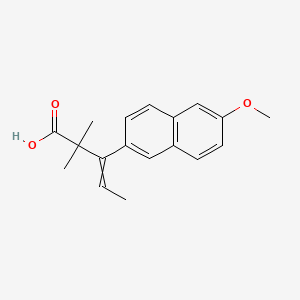
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid: is a chemical compound with the molecular formula C18H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with an ethylidene group, a methoxy group, and a propionic acid moiety
Vorbereitungsmethoden
The synthesis of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalene ring: The initial step involves the formation of the naphthalene ring structure through a series of cyclization reactions.
Substitution reactions: The naphthalene ring is then subjected to substitution reactions to introduce the ethylidene and methoxy groups at specific positions.
Introduction of the propionic acid moiety: The final step involves the addition of the propionic acid group to the naphthalene ring through a series of esterification and hydrolysis reactions.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy or ethylidene groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid can be compared with other similar compounds, such as:
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group.
6-Methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid: This compound lacks the ethylidene group, which may result in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60533-05-3 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C18H20O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h5-11H,1-4H3,(H,19,20) |
InChI-Schlüssel |
ARMLYYXIJXARED-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


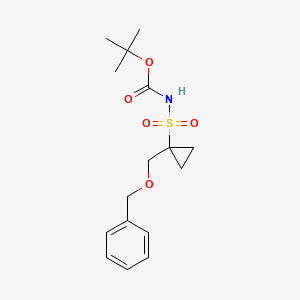
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

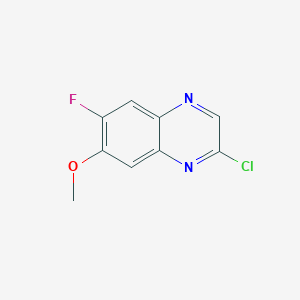
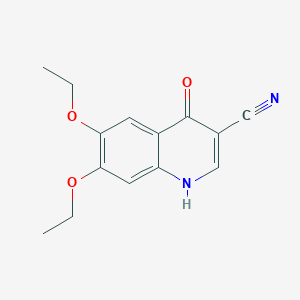
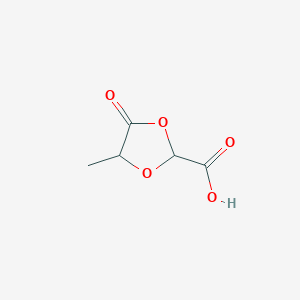
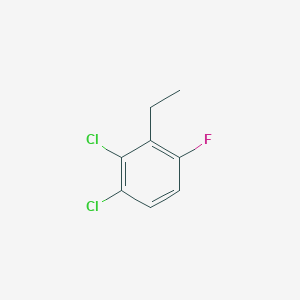
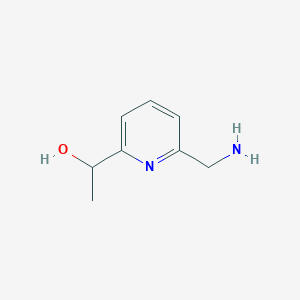
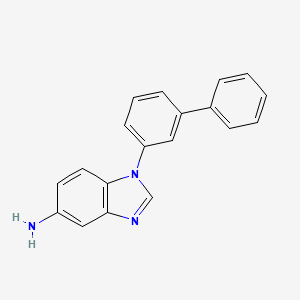
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
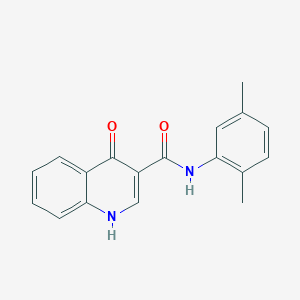

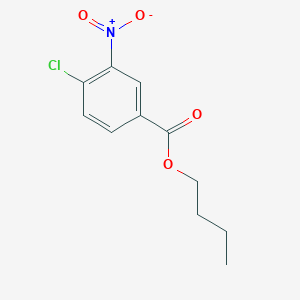
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
